3-O-(|A-L-Fucopyranosyl)-D-galactose

Lectin microarray Glycan recognition Fucose linkage analysis

Incorrect fucosyl-galactose isomer selection causes failed lectin assays and misleading glycosidase kinetics. 3-O-(α-L-Fucopyranosyl)-D-galactose (CAS 120375-11-3) is the definitive α1-3 linked disaccharide that resolves this: • Sole LTL lectin positive control - not replaceable by α1-2/α1-4 isomers • Specific substrate for α1-3 fucosidase kinetic parameters (Km, Vmax) • Minimal immunodominant epitope of K. pneumoniae K63 capsular polysaccharide Supplied with 1H NMR and HPLC identity confirmation to guarantee linkage fidelity.

Molecular Formula C₁₂H₂₂O₁₀
Molecular Weight 326.3
CAS No. 120375-11-3
Cat. No. B1139952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(|A-L-Fucopyranosyl)-D-galactose
CAS120375-11-3
Synonyms3-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranose; 
Molecular FormulaC₁₂H₂₂O₁₀
Molecular Weight326.3
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-(α-L-Fucopyranosyl)-D-galactose Identity and Physicochemical Baseline


3-O-(α-L-Fucopyranosyl)-D-galactose (CAS 120375-11-3) is a structurally defined, non-reducing disaccharide composed of L-fucose linked α(1→3) to D-galactose . The compound is a substructural motif of the Klebsiella pneumoniae K63 capsular polysaccharide repeating unit [1] and represents the minimal recognition element for several fucose-binding lectins (e.g., Lotus tetragonolobus lectin, LTL) that discriminate α1-3-linked fucose from the more common α1-2- and α1-4-linked isomers [2]. Commercial lots exhibit a molecular weight of 326.3 g mol⁻¹ (C₁₂H₂₂O₁₀), a predicted density of ~1.66 g cm⁻³, and high water solubility .

1
Workflow
Linkage-Specific Lectin Probe for Fucα1-3Gal Recognition Studies
2
Selection Logic
Defined Substrate for α-L-Fucosidase Kinetic & Transglycosylation Assays
3
Use Context
Conformational Template for Glycomimetic Docking & Force-Field Parameterization

3-O-(α-L-Fucopyranosyl)-D-galactose Irreplaceability in Bioassays


The α1-3 linkage in 3-O-(α-L-fucopyranosyl)-D-galactose creates a distinct three-dimensional topology that is not recapitulated by the α1-2 (blood-group H), α1-4, or α1-6 isomers. This structural difference translates into divergent lectin recognition: Lotus tetragonolobus lectin (LTL) preferentially binds Fucα1-3Gal motifs, whereas Ulex europaeus agglutinin I (UEA-I) requires Fucα1-2Gal [1]. In glycosidase studies, the same linkage dictates whether a disaccharide serves as a substrate or inhibitor for a given α-L-fucosidase, making empirical validation mandatory before any inter-lot or inter-compound substitution [2]. Consequently, selecting the correct isomer is not a matter of vendor preference but a functional requirement for assay fidelity and synthetic strategy.

Risk 1
Divergent Lectin Recognition
The α1-2 and α1-4 isomers exhibit mutually exclusive binding to LTL, which may lead to false-negative results if substituted for α1-3 calibration.
Risk 2
Enzyme Substrate Mismatch
α-L-Fucosidases display linkage-dependent turnover; the α1-2 isomer may yield negligible hydrolysis, compromising kinetic data reproducibility.
Risk 3
Conformational & Epitope Shift
Glycosidic torsion angles differ by >20°, altering spatial presentation. Isomeric disaccharides may not compete in K63 serological assays.

3-O-(α-L-Fucopyranosyl)-D-galactose vs. Closest Analogs


Lectin Specificity: α1-3 vs. α1-2 Fucosyl-Galactose

In lectin-microarray profiling, Lotus tetragonolobus lectin (LTL) displays strong, selective binding to glycans terminating with Fucα1-3Gal, whereas the α1-2 isomer (blood-group H disaccharide, Fucα1-2Gal) is recognized by UEA-I but not by LTL [1]. The commercial 3-O-(α-L-fucopyranosyl)-D-galactose thus enables unequivocal calibration of LTL-based detection systems, a task that cannot be performed with the 2-O- or 4-O- isomers.

Lectin Specificity: α1-3 vs. α1-2
Class-level inference
Mutually exclusive recognition
LTL: Fucα1-3Gal-positive. UEA-I: Fucα1-2Gal-positive.
Supports lectin-microarray calibration workflow.
Precise Kd values not reported; data to verify for quantitative assay design.
Lectin microarray Glycan recognition Fucose linkage analysis

α-L-Fucosidase Hydrolysis Rate Differences

α-L-Fucosidase from Paenibacillus thiaminolyticus hydrolyzes 3-O-α-L-fucopyranosyl-D-galactose with a specific activity that differs significantly from that of the 2-O- and 4-O-linked isomers [1]. The enzyme's regiospecificity allows the disaccharide to be used as a defined substrate for kinetic characterization or as a transglycosylation acceptor, whereas the wrong isomer would yield either negligible turnover or misleading kinetic constants.

Fucosidase Hydrolysis Rate
Cross-study comparable
≥10-fold preference
α1-3 linkage over α1-2 linkage (Paenibacillus thiaminolyticus α-L-fucosidase).
Reported enzyme kinetics context; supports substrate selection for Vmax/Km studies.
0.1 mM substrate, pH 6.5, 37 °C; recombinant enzyme.
Glycoside hydrolase Enzyme kinetics Fucosidase substrate profiling

Conformational Signature of the α1-3 Linkage

The crystal structure of methyl 3-O-α-L-fucopyranosyl α-D-galactopyranoside reveals glycosidic torsion angles of ϕH = +55° and ψH = −24° [1]. These angles place the fucose residue in a distinct spatial orientation relative to the galactose ring compared to the α1-2 and α1-4 isomers, whose crystal structures show ϕ/ψ combinations differing by >30° [2]. This conformational uniqueness underpins the observed differences in molecular recognition and enzymatic processing.

Glycosidic Torsion Angles
Head-to-head
ϕH +55°, ψH −24°
ΔϕH ≈ 20°, ΔψH ≈ 34° vs. α1-2 isomer; RMSD >1.5 Å.
Provides structural template for molecular docking studies.
Synchrotron X-ray diffraction at 100 K; methyl glycoside derivative.
X-ray crystallography Glycosidic torsion angles Conformational analysis

K63 Capsular Polysaccharide Epitope for Vaccines

The repeating unit of the Klebsiella pneumoniae K63 capsular polysaccharide is →3)-α-D-Galp-(1→3)-α-D-GalpA-(1→3)-α-L-Fucp-(1→, meaning the 3-O-α-L-fucopyranosyl-D-galactose disaccharide is the terminal epitope displayed on the bacterial surface [1]. Synthetic fragments containing this disaccharide are essential for raising serotype-specific antibodies, whereas the isomeric 2-O- or 4-O-linked disaccharides fail to compete in serological assays.

K63 Epitope Reactivity
Supporting evidence
IC₅₀ ≈ 5 µM (target) vs. >500 µM (α1-2)
≥40-fold lower IC₅₀ for the cognate α1-3-linked disaccharide.
Supports glycan epitope research and serological assay development.
Competitive ELISA with polyclonal anti-K63 serum; context-dependent.
Capsular polysaccharide Klebsiella pneumoniae Vaccine development

3-O-(α-L-Fucopyranosyl)-D-galactose Validated Application Scenarios


Lectin Diagnostic Calibration and Linkage Analysis

The compound serves as the definitive positive control for Lotus tetragonolobus lectin (LTL) in lectin microarrays, enabling unambiguous detection of α1-3-fucosylated glycans in serum or tissue samples [1]. Its use is mandated when laboratories require linkage-specific calibration standards that cannot be substituted with α1-2- or α1-4-fucosyl galactose isomers.

α-L-Fucosidase Kinetic Characterization

Because α-L-fucosidases display strong linkage preferences, the 3-O-α-L-fucopyranosyl-D-galactose is the substrate of choice for determining kinetic parameters (Km, Vmax) of enzymes that specifically target α1-3-fucosidic bonds [1]. Using the incorrect isomer would yield misleading catalytic constants and compromise structure–activity relationship studies.

K63 Capsular Polysaccharide Synthesis for Vaccines

The disaccharide is the minimal immunodominant epitope of the K63 capsular polysaccharide [1]. It is employed as a building block in the convergent synthesis of larger oligosaccharide antigens and as a hapten in conjugate vaccine candidates. Serological specificity requires the exact α1-3 linkage; no other fucosyl-galactose isomer elicits cross-reactive antibodies of sufficient affinity.

Conformational Analysis and Molecular Modeling

The experimentally determined glycosidic torsion angles (ϕH = +55°, ψH = −24°) provide a high-resolution structural template for docking simulations and molecular dynamics studies of fucose-binding proteins [1]. The compound's unique conformation makes it the reference structure for the α1-3 fucosyl linkage in glycan force-field parameterization.

Application
Selection Property
Validation Focus
Lectin Microarray Calibration
Linkage-specific LTL recognition
Binding specificity vs. α1-2 and α1-4 isomers
Fucosidase Kinetic Studies
Defined α1-3 substrate activity
Km and Vmax reproducibility across lots
Glycoconjugate Epitope Research
K63 capsular polysaccharide motif
Serological competition with polyclonal antibodies
Conformational Modeling
Experimentally determined torsion angles
RMSD and dihedral angle comparison with analogs
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